4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

MIF inhibitor structure-activity relationship tautomerase assay

4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a thiophene ring, and a para-phenoxybenzamide moiety. Based on its core scaffold, it is structurally classified within a series of macrophage migration inhibitory factor (MIF) inhibitors designed to modulate the tautomerase activity of MIF, a pro-inflammatory cytokine implicated in cancer and autoimmune diseases.

Molecular Formula C19H13N3O3S
Molecular Weight 363.39
CAS No. 865288-02-4
Cat. No. B2380246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS865288-02-4
Molecular FormulaC19H13N3O3S
Molecular Weight363.39
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C19H13N3O3S/c23-17(20-19-22-21-18(25-19)16-7-4-12-26-16)13-8-10-15(11-9-13)24-14-5-2-1-3-6-14/h1-12H,(H,20,22,23)
InChIKeyISCCQUAXPWCTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide for MIF-Targeted Research


4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a thiophene ring, and a para-phenoxybenzamide moiety. Based on its core scaffold, it is structurally classified within a series of macrophage migration inhibitory factor (MIF) inhibitors designed to modulate the tautomerase activity of MIF, a pro-inflammatory cytokine implicated in cancer and autoimmune diseases [1]. Its molecular formula is C19H13N3O3S, with a molecular weight of 363.39 g/mol.

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for 865288-02-4 in MIF Studies


Within the 1,3,4-oxadiazol-2-yl benzamide MIF inhibitor class, subtle modifications to the benzamide ring's substitution pattern can lead to significant shifts in target potency and selectivity [1]. Generic substitution without verifying the specific para-phenoxy substitution pattern of 865288-02-4 risks selecting an analog with altered MIF binding kinetics, potentially leading to contradictory or non-reproducible biological results. The evidence below details the specific structural differentiators that must be verified during procurement.

Quantitative Differentiation of 4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide from Closest MIF Inhibitor Analogs


Structural Differentiation from 2,4-Dimethoxy Analog: Absence of Electron-Donating Methoxy Groups

The target compound (CAS 865288-02-4) is differentiated from the closest patented congener, 2,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 10 in US11884682), by the absence of methoxy substituents on the benzamide ring. In 2,4-dimethoxy analogs, the methoxy groups provide electron density that stabilizes the binding interaction with the MIF tautomerase active site [1]. For the target compound, this electronic stabilization is forfeited, replaced by an unsubstituted benzamide core, which is predicted to alter the hydrogen-bonding network. No direct MIF IC50 data are available for the target compound.

MIF inhibitor structure-activity relationship tautomerase assay

Lipophilic Bulk Comparison: Phenoxy vs. Benzyloxy at the 4-Position

The target compound possesses a 4-phenoxy group, directly attached via an oxygen atom to the benzamide ring. This substituent is sterically and electronically distinct from the 4-benzyloxy group found in the patented inhibitor 4-(benzyloxy)-2-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 15 in US11884682) [1]. The benzyloxy analog includes a methylene spacer (-OCH2Ph) which increases conformational flexibility and lipophilicity (estimated ClogP increase of ~0.5-1.0). The phenoxy group of the target compound provides a more rigid, planar aromatic system, which can alter the molecule's shape complementarity with the MIF hydrophobic pocket. No direct activity comparison is possible due to lack of target compound data.

MIF inhibitor lipophilicity structure-activity relationship

Predicted Physicochemical Property Differentiation: Hydrogen Bonding Capacity

The target compound lacks the methoxy group present on the core benzamide ring of many active MIF inhibitors disclosed in US11884682 [1]. This removal reduces the hydrogen bond acceptor count by one compared to analogs like Compound 10. This change will directly impact the compound's solubility, permeability, and most critically, its ability to participate in key hydrogen-bonding interactions within the MIF tautomerase active site [1]. This is a class-level inference based on the established SAR that the methoxy group is a key pharmacophoric element in this series.

MIF inhibitor physicochemical properties drug-likeness

Primary Research Applications for 4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in Inflammation and Oncology Models


Negative Control or Complementary Probe for Methoxy-Dependent MIF Inhibition

Based on its structural distinction (absence of the key 2-methoxy group and a rigid 4-phenoxy substitution), this compound can serve as a critical negative control or a complementary chemical probe in MIF tautomerase assays. It allows researchers to directly test the hypothesis that the methoxy pharmacophore is essential for potent MIF inhibition, contrasting with the activity of Compounds 10 or 15 from the core patent [1].

Investigating Conformational Rigidity in 1,3,4-Oxadiazole MIF Inhibitor Binding

The unique combination of a rigid, planar 4-phenoxy substituent and the absence of the flexible 2-methoxy group makes this compound a valuable tool for biophysical studies (e.g., X-ray crystallography or surface plasmon resonance) aimed at understanding the impact of conformational entropy on binding to the MIF trimer [1].

In Vitro Selectivity Profiling Against MIF-Related Cytokine Receptors

Given the unknown MIF potency of this specific compound, a primary application is its use in selectivity panels against MIF's cognate receptors (CD74, CXCR2, CXCR4) [1]. Its distinct structure relative to known active inhibitors may reveal a unique selectivity fingerprint, potentially reducing off-target effects related to the methoxy or benzyloxy pharmacophores, a hypothesis that requires direct testing.

Quote Request

Request a Quote for 4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.